

Synthetic Pathways to Modern Agrochemicals: Application Notes and Protocols

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Compound of Interest

Compound Name: 4-(Methylamino)-2-(methylthio)pyrimidine-5-carbaldehyde

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The relentless demand for increased agricultural productivity and the ever-evolving challenge of pest resistance necessitate the continuous development of novel, effective, and environmentally conscious agrochemicals. The synthetic chemist plays a pivotal role in this endeavor, designing and executing efficient, scalable, and sustainable routes to these complex molecules. This document provides detailed application notes and experimental protocols for the synthesis of two prominent examples of modern agrochemicals: the insecticide chlorantraniliprole and the fungicide azoxystrobin.

Application Note 1: Convergent Synthesis of Chlorantraniliprole, a Diamide Insecticide

Chlorantraniliprole is a widely adopted insecticide belonging to the anthranilic diamide class.^[1] Its mode of action involves the activation of insect ryanodine receptors, leading to uncontrolled release of internal calcium stores, which causes muscle paralysis and ultimately death of the target pest.^[2] The industrial synthesis of chlorantraniliprole is a prime example of a convergent synthesis strategy. This approach involves the separate synthesis of two key intermediates, which are then coupled in the final stages of the manufacturing process. This strategy offers several advantages, including increased overall efficiency, easier purification of intermediates, and the flexibility to synthesize analogues by modifying one of the intermediate pathways.

The two primary intermediates in the synthesis of chlorantraniliprole are:

- Intermediate 1: 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid
- Intermediate 2: 2-amino-5-chloro-N,3-dimethylbenzamide[3]

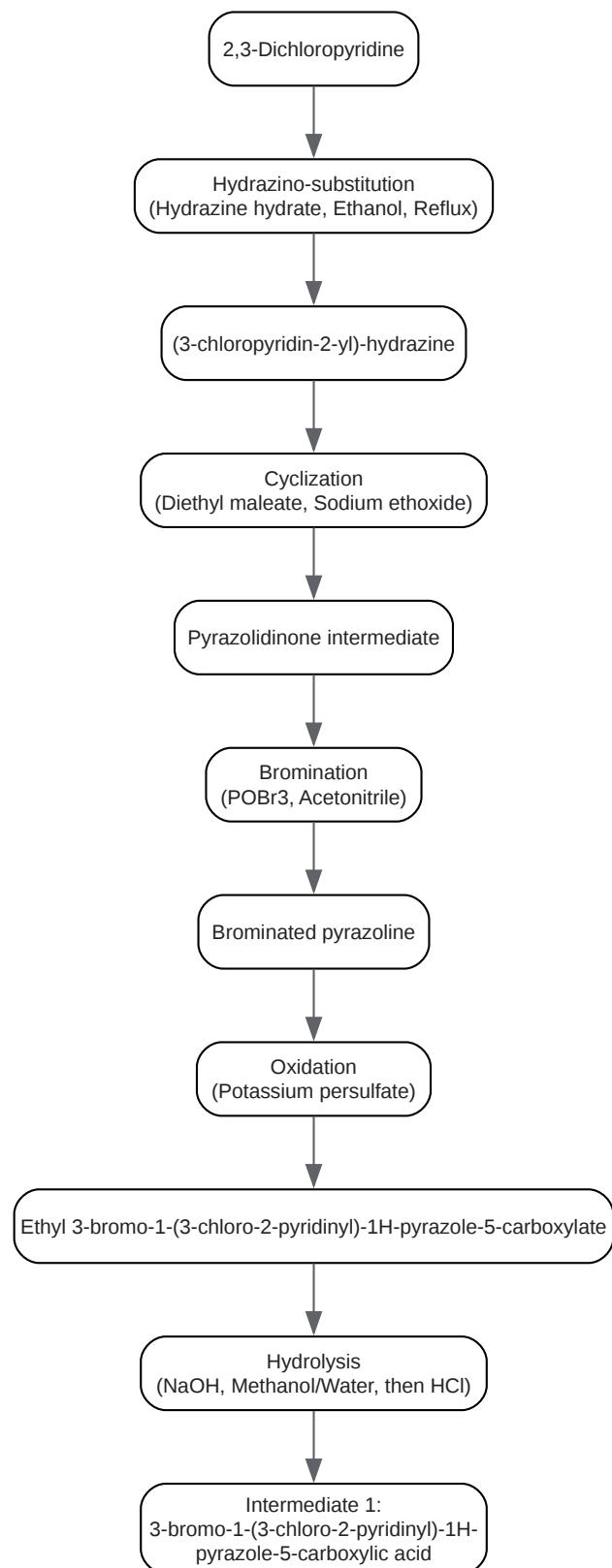
The final step of the synthesis is an amide coupling reaction between these two molecules.[1]

Experimental Protocols: Synthesis of Chlorantraniliprole

Synthesis of Intermediate 1: 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid

This multi-step synthesis starts from 2,3-dichloropyridine.[1][4]

Workflow for the Synthesis of Intermediate 1



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Caption: Synthesis of Intermediate 1.

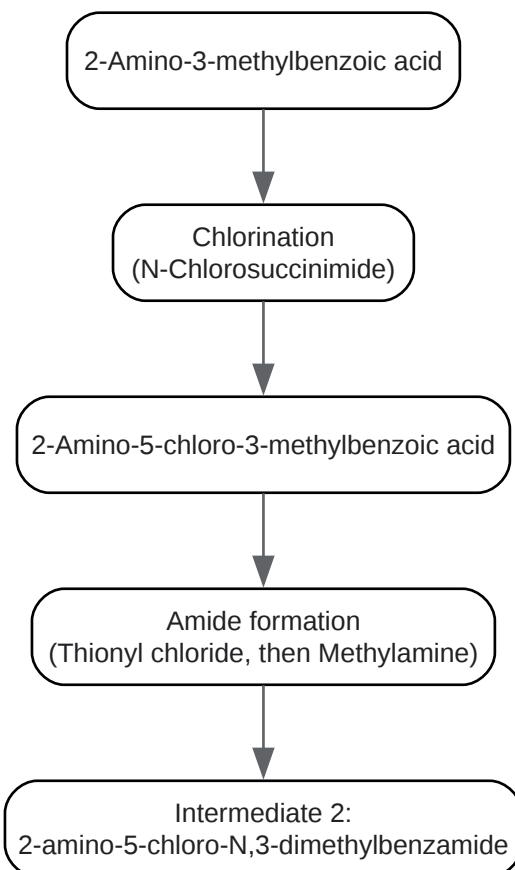
Protocol:

- Hydrazino-substitution: 2,3-dichloropyridine is reacted with hydrazine hydrate in ethanol under reflux to yield (3-chloropyridin-2-yl)-hydrazine.[1]
- Cyclization: The resulting hydrazine derivative is condensed with diethyl maleate in the presence of a base like sodium ethoxide to form the pyrazolidinone ring.[1]
- Bromination: The pyrazolidinone intermediate is then treated with a brominating agent such as phosphorus oxybromide in acetonitrile.[1]
- Oxidation: The subsequent pyrazoline is oxidized to the corresponding pyrazole using an oxidizing agent like potassium persulfate.[4]
- Hydrolysis: The final step is the hydrolysis of the ethyl ester to the carboxylic acid. This is typically achieved by treatment with sodium hydroxide in aqueous methanol, followed by acidification to a pH of 2 with hydrochloric acid to precipitate the product.[1] The crude product can be purified by recrystallization from a solvent like isopropanol.

Synthesis of Intermediate 2: 2-amino-5-chloro-N,3-dimethylbenzamide

A common route to this intermediate begins with 2-amino-3-methylbenzoic acid.[5]

Workflow for the Synthesis of Intermediate 2



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Caption: Synthesis of Intermediate 2.

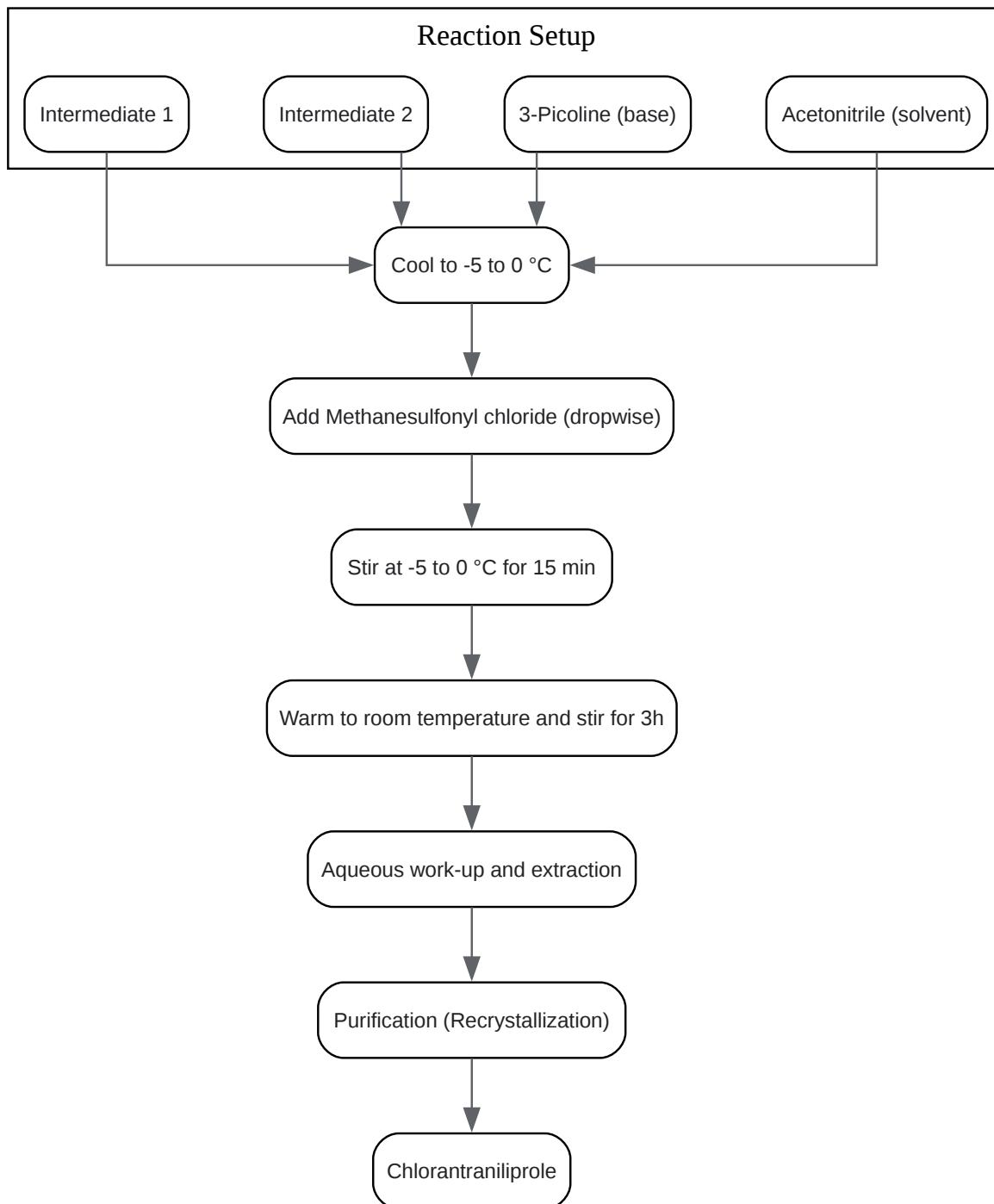
Protocol:

- Chlorination: 2-amino-3-methylbenzoic acid is chlorinated using an agent like N-chlorosuccinimide to produce 2-amino-5-chloro-3-methylbenzoic acid.[5]
- Amide Formation: The carboxylic acid is then converted to the corresponding N-methylamide. This can be achieved by first forming the acid chloride with thionyl chloride, followed by reaction with methylamine.[6]

Final Coupling Reaction: Synthesis of Chlorantraniliprole

The final step is the amide coupling of Intermediate 1 and Intermediate 2.[3]

Workflow for the Final Coupling Step

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Caption: Final amide coupling step.

Protocol:

- Reaction Setup: To a mixture of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (Intermediate 1) (6.05 g, 20.0 mmol) and 2-amino-5-chloro-N,3-dimethylbenzamide (Intermediate 2) (4.17 g, 21.0 mmol) in propionitrile (18 mL), add 3-picoline (5.06 mL, 52 mmol).[7]
- Coupling Reaction: Cool the mixture to -5 °C. Slowly add methanesulfonyl chloride (1.86 mL, 24 mmol) dropwise, maintaining the temperature between -5 and 0 °C.[7]
- Reaction Progression: Stir the mixture for 1 hour at 0 to 5 °C, and then for 3 hours at room temperature.[7]
- Work-up and Purification: Add water (9 mL) dropwise and stir for 1 hour at room temperature. Filter the mixture, and wash the solids with 3:1 propionitrile-water, then with propionitrile. Dry the solid under nitrogen to afford chlorantraniliprole as a nearly white powder.[7]

Quantitative Data for Chlorantraniliprole Synthesis

Step	Starting Material	Key Reagents	Solvent	Temperature (°C)	Time (h)	Yield (%)	Purity (%)
<hr/>							
Intermediate 1							
<hr/>							
Synthesis							
Hydrolysis of Ethyl Ester	Ethyl 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylate	NaOH	aq. Methanol	RT	1	>47 (overall)	>99.5
Intermediate 2							
<hr/>							
Synthesis							
Ammonolysis of Ester	2-amino-5-chloro-3-methylbenzoate	Methylamine	Alcohol	Heat	4-10	>80	>97
<hr/>							
Final Coupling							
<hr/>							
Amide Formation	Intermediate 1 & 2	Methanesulfonyl chloride, 3-Picoline	Propionitrile	-5 to RT	4	97	>95

Application Note 2: Synthesis of Azoxystrobin, a Broad-Spectrum Strobilurin Fungicide

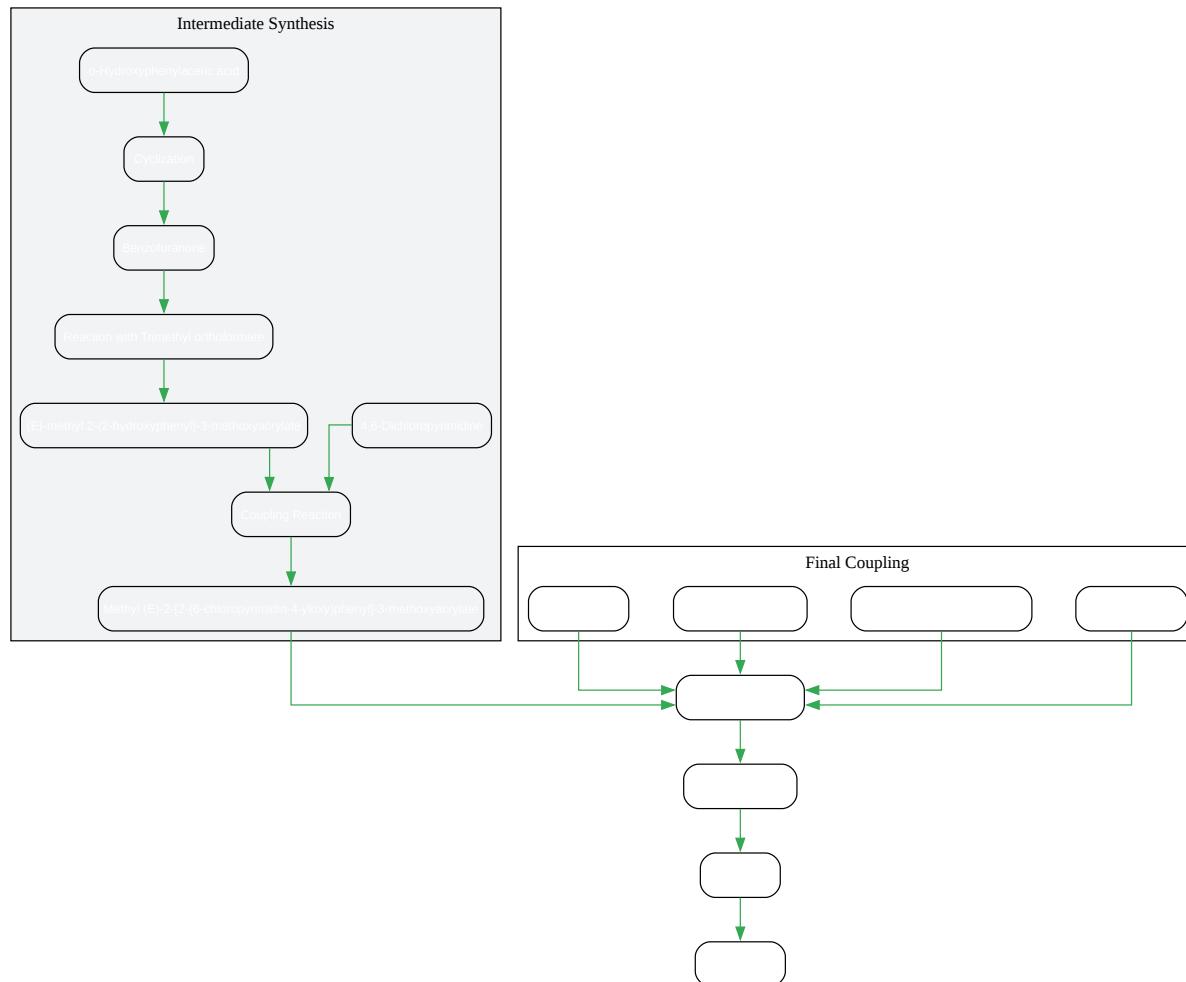
Azoxystrobin is a highly effective, broad-spectrum fungicide belonging to the strobilurin class. These compounds are inspired by naturally occurring antifungal compounds and act by inhibiting mitochondrial respiration in fungi. The key structural feature of strobilurins is the β -methoxyacrylate pharmacophore, which is essential for their fungicidal activity.

The synthesis of azoxystrobin typically involves the sequential construction of the molecule, often culminating in a nucleophilic aromatic substitution reaction to connect the pyrimidinyl ether and the cyanophenoxy moieties.

Experimental Protocols: Synthesis of Azoxystrobin

A common synthetic route involves the reaction of 2-cyanophenol with methyl (E)-2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate.[\[8\]](#)

Workflow for the Synthesis of Azoxystrobin



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Caption: Synthesis of Azoxystrobin.

Protocol:

- **Intermediate Synthesis:** The key intermediate, methyl (E)-2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate, can be synthesized starting from o-hydroxyphenylacetic acid. This involves a cyclization to form benzofuranone, followed by reaction with trimethyl orthoformate to introduce the methoxyacrylate group. The resulting hydroxyphenyl derivative is then coupled with 4,6-dichloropyrimidine.[9]
- **Final Coupling Reaction Setup:** In a 500 mL reaction flask, sequentially add 150 g of toluene, 80.99 g (0.25 mol, 99% purity) of methyl (E)-2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate, 33.09 g (0.275 mol, 99% purity) of 2-cyanophenol, 27.88 g (0.2 mol, 99% purity) of potassium carbonate, and 1.95 g (0.02 mol, 98% purity) of trimethylamine hydrochloride.[8]
- **Reaction:** Stir the mixture, heat to 80 °C, and maintain for 8 hours.[8]
- **Work-up and Purification:** After the reaction is complete, add 100 g of water. Separate the layers to obtain a toluene solution of azoxystrobin. The crude product can be purified by recrystallization.[8]

Quantitative Data for Azoxystrobin Synthesis

Step	Starting Material	Key Reagents	Solvent	Temperature (°C)	Time (h)	Yield (%)	Purity (%)
Final Coupling	Methyl (E)-2-[2-(6-chloropyrimidin-4-yl)oxy]phenyl-3-methoxy acrylate & 2-Cyanophenol	K ₂ CO ₃ , Trimethylamine, HCl	Toluene	80	8	95.87	98.31
Intermediate Synthesis	o-Hydroxyphenylacetic acid	Trimethyl orthoformate, 4,6-Dichloropyrimidine	Various	Various	Various	~85 (for key intermediate)	>90

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